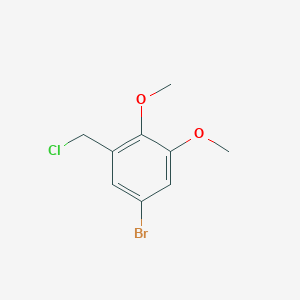
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the bromination and chloromethylation of 2,3-dimethoxybenzene. The process can be summarized as follows:
Bromination: 2,3-dimethoxybenzene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 5-position of the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine or chloromethyl groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-(Chloromethyl)-2,3-dimethoxybenzene:
5-Bromo-1-(hydroxymethyl)-2,3-dimethoxybenzene: Contains a hydroxymethyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
5-Bromo-1-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
86232-32-8 |
|---|---|
Molecular Formula |
C9H10BrClO2 |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
5-bromo-1-(chloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ZJNIEZJSCWHMQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















